Tranexamic acid

Übersicht

Beschreibung

Tranexamsäure ist ein synthetisches Derivat der Aminosäure Lysin. Es wird häufig als Antifibrinolytikum verwendet, um übermäßigen Blutverlust bei verschiedenen medizinischen Erkrankungen zu behandeln oder zu verhindern, darunter schwere Traumata, postpartale Blutungen, Operationen, Zahnextraktionen, Nasenbluten und starke Menstruation . Tranexamsäure wirkt durch Hemmung der Aktivierung von Plasminogen zu Plasmin, wodurch der Abbau von Fibrin-Gerinnseln verhindert wird .

Wirkmechanismus

Target of Action

Tranexamic acid (TXA) is a synthetic derivative of the amino acid lysine . The primary target of TXA is plasminogen , a protein that plays a crucial role in the fibrinolysis process . By binding to plasminogen, TXA prevents its conversion to plasmin, an enzyme responsible for the breakdown of fibrin clots .

Mode of Action

TXA acts as a lysine mimetic . It binds to the lysine receptor sites on plasminogen, thereby preventing the activation of plasminogen to plasmin . This action inhibits fibrinolysis, the process that leads to the dissolution of blood clots . At higher concentrations, TXA behaves as a noncompetitive inhibitor of plasmin .

Biochemical Pathways

The primary biochemical pathway affected by TXA is the fibrinolytic pathway . By inhibiting the conversion of plasminogen to plasmin, TXA prevents the degradation of fibrin, a protein that forms the structural framework for blood clots . This action stabilizes the fibrin matrix structure, reducing or preventing hemorrhage .

Pharmacokinetics

The pharmacokinetics of TXA involve its absorption, distribution, metabolism, and excretion (ADME). The bioavailability of TXA is approximately 34% . It has an elimination half-life of about 3.1 hours , indicating that it is relatively quickly removed from the body. The initial volume of distribution of TXA is 0.18 L/kg, and its steady-state volume of distribution is 0.39 L/kg . These properties influence the drug’s bioavailability and its therapeutic effectiveness.

Result of Action

The primary result of TXA’s action is the reduction or prevention of hemorrhage . By inhibiting fibrinolysis, TXA helps to stabilize blood clots and prevent excessive bleeding. This makes it useful in a variety of clinical situations where bleeding is a concern, such as surgery, trauma, heavy menstrual bleeding, and certain hereditary disorders .

Biochemische Analyse

Biochemical Properties

Tranexamic acid serves as an antifibrinolytic by reversibly binding four to five lysine receptor sites on plasminogen . This decreases the conversion of plasminogen to plasmin, preventing fibrin degradation and preserving the framework of fibrin’s matrix structure . This compound has roughly eight times the antifibrinolytic activity of an older analogue, ε-aminocaproic acid . It also directly inhibits the activity of plasmin with weak potency .

Cellular Effects

This compound has been reported to significantly reduce post-surgical infection rates in patients after cardiac surgery unrelated to its haemostatic effects . It has been found to decrease the risk of death due to any cause in people who have significant bleeding due to trauma . It also has been observed to have anti-inflammatory effects .

Molecular Mechanism

This compound competitively and reversibly inhibits the activation of plasminogen to plasmin . At much higher concentrations, it behaves as a noncompetitive inhibitor of plasmin . This compound binds more strongly than aminocaproic acid to both the strong and weak receptor sites of the plasminogen molecule in a ratio corresponding to the difference in potency between the compounds .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. For instance, it has been found that the administration of this compound improved clot strength and decreased fibrinolysis in blood samples from healthy dogs in an in vitro hyperfibrinolysis model .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in a study involving dogs, it was found that maximum plasma this compound concentrations were dose-dependent .

Metabolic Pathways

This compound metabolism is poorly characterized but does not appear to be a significant means of drug elimination . Approximately 1% and 0.5% of an orally administered dose are excreted as a dicarboxylic acid and acetylated metabolite, respectively .

Transport and Distribution

The initial volume of distribution of this compound is 0.18 L/kg and its steady-state volume of distribution is 0.39 L/kg . This compound distributes into cerebrospinal fluid and the aqueous humor of the eye at concentrations approximately 1/10th of typical plasma concentrations .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Tranexamsäure kann auf verschiedene Weise synthetisiert werden. Eine übliche Methode beinhaltet die Hydrierung von Aminomethylbenzoesäure in Gegenwart eines Katalysators und Schwefelsäure . Eine andere Methode beinhaltet die Verwendung von 1,4-Cyclohexandicarbonsäurediester als Ausgangsmaterial, das eine Reihe von Reaktionen durchläuft, darunter Veresterung, Hydrierung und Transposition, um Tranexamsäure zu ergeben .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Tranexamsäure typischerweise durch Hydrierung von Aminomethylbenzoesäure hergestellt, gefolgt von Reinigungsschritten, um Verunreinigungen zu entfernen und das Endprodukt zu erhalten . Der Prozess beinhaltet die Verwendung von Katalysatoren und kontrollierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

Tranexamsäure unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins der Amino- und Carboxylgruppen. Es kann auch an Hydrierungsreaktionen teilnehmen, um seine Vorläuferverbindungen in das Endprodukt umzuwandeln .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese von Tranexamsäure verwendet werden, sind Schwefelsäure, Wasserstoffgas und verschiedene Katalysatoren wie Palladium oder Platin . Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um eine optimale Ausbeute und Reinheit zu gewährleisten.

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das bei der Synthese von Tranexamsäure gebildet wird, ist die trans-4-Aminomethylcyclohexancarbonsäure, die die aktive Form der Verbindung ist .

Wissenschaftliche Forschungsanwendungen

Tranexamsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Medizin: Es wird verwendet, um hämorrhagische Episoden bei Erkrankungen wie starken Menstruationsblutungen, Traumata und Operationen zu reduzieren oder zu verhindern

Biologie: Es wird in Studien verwendet, die sich mit Blutgerinnung und Fibrinolyse befassen.

Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.

Industrie: Es wird bei der Herstellung von Arzneimitteln und anderen chemischen Produkten verwendet.

Wirkmechanismus

Tranexamsäure übt seine Wirkung aus, indem es die Aktivierung von Plasminogen zu Plasmin, einem Schlüsselenzym, das am Abbau von Fibrin-Gerinnseln beteiligt ist, kompetitiv hemmt . Durch die Bindung an die Lysin-Bindungsstellen auf Plasminogen verhindert Tranexamsäure die Umwandlung von Plasminogen zu Plasmin, wodurch die Fibrinolyse reduziert und Blutgerinnsel stabilisiert werden .

Vergleich Mit ähnlichen Verbindungen

Tranexamsäure wird häufig mit ε-Aminocapronsäure verglichen, einem anderen Antifibrinolytikum. Während beide Verbindungen die Fibrinolyse hemmen, ist Tranexamsäure etwa zehnmal wirksamer als ε-Aminocapronsäure . Andere ähnliche Verbindungen sind Aminomethylbenzoesäure und 1,4-Cyclohexandicarbonsäurediester, die als Vorläufer bei der Synthese von Tranexamsäure verwendet werden .

Schlussfolgerung

Tranexamsäure ist ein vielseitiges und wirksames Antifibrinolytikum mit einer breiten Palette von Anwendungen in Medizin, Biologie, Chemie und Industrie. Sein einzigartiger Wirkmechanismus und seine hohe Wirksamkeit machen es zu einer wertvollen Verbindung zur Vorbeugung und Behandlung von übermäßigen Blutverlusten bei verschiedenen medizinischen Erkrankungen.

Biologische Aktivität

Tranexamic acid (TXA) is a synthetic derivative of the amino acid lysine, primarily recognized for its antifibrinolytic properties. It plays a crucial role in managing bleeding disorders by inhibiting fibrinolysis, the process that breaks down fibrin in blood clots. This article delves into the biological activity of TXA, its mechanisms of action, clinical applications, and emerging research findings.

TXA exerts its biological effects primarily through the inhibition of plasminogen activation. It binds to lysine-binding sites on plasminogen, preventing its conversion to plasmin, which is responsible for fibrin degradation. The detailed mechanism includes:

- Competitive Inhibition : TXA competes with plasminogen for binding sites on fibrin, effectively stabilizing blood clots and reducing hemorrhage.

- Concentration-Dependent Effects : At higher concentrations, TXA acts as a noncompetitive inhibitor of plasmin, further enhancing its antifibrinolytic action .

Pharmacokinetics

- Bioavailability : After oral administration, TXA has a bioavailability of approximately 30-50%, unaffected by food intake.

- Volume of Distribution : The drug distributes widely in body tissues, with a half-life ranging from 2 to 3 hours.

- Elimination : TXA is primarily excreted unchanged in the urine, necessitating dosage adjustments in patients with renal impairment .

Clinical Applications

TXA is employed in various clinical settings due to its effectiveness in reducing blood loss. Notable applications include:

- Surgical Procedures : TXA significantly decreases blood loss during surgeries such as cardiac surgery, spinal surgery, and transurethral resection of the prostate (TURP) .

- Trauma Management : The CRASH-2 trial demonstrated that administering TXA within three hours of trauma significantly reduced mortality due to bleeding by approximately 31% .

- Postpartum Hemorrhage : The WOMAN trial highlighted TXA's role in reducing mortality from postpartum hemorrhage when administered promptly .

Case Studies

- Cardiac Surgery : A study involving patients undergoing coronary artery bypass grafting showed that those receiving TXA had lower rates of bleeding and required fewer transfusions compared to controls .

- Spinal Surgery Complications : Reports indicated several cases where accidental spinal injections of TXA led to severe complications, including seizures. These incidents underscore the importance of proper administration techniques and monitoring .

- Antimicrobial Activity : Recent studies have explored TXA's potential antimicrobial properties. In vitro experiments revealed that TXA could reduce bacterial growth in planktonic models but was ineffective against biofilms. This suggests a possible adjunct role in preventing infections post-surgery .

Emerging Research Findings

Recent studies continue to investigate the broader implications of TXA:

- Repurposing for Gastrointestinal Surgery : A novel formulation (LB1148) incorporating TXA is being developed to enhance recovery after gastrointestinal surgeries by minimizing protease activity that disrupts intestinal barriers .

- Antimicrobial Properties : Research indicates that at specific concentrations (10 mg/mL), TXA can significantly reduce viable bacterial counts in certain pathogens like Staphylococcus aureus, suggesting potential applications beyond hemostasis .

Summary Table of Clinical Findings

| Study/Trial | Application | Key Findings |

|---|---|---|

| CRASH-2 | Trauma | 31% reduction in mortality from bleeding |

| WOMAN | Postpartum Hemorrhage | Significant reduction in maternal mortality |

| Cardiac Surgery | Surgical Bleeding | Lower bleeding rates and transfusion requirements |

| LB1148 Phase Trials | GI Surgery Recovery | Improved recovery times post-surgery |

Eigenschaften

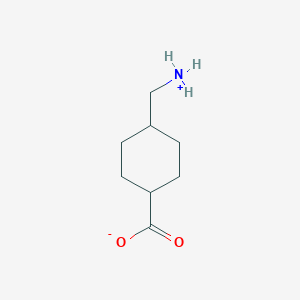

IUPAC Name |

4-(aminomethyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDJEQRTZSCIOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045350, DTXSID50904827 | |

| Record name | Tranexamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Aminomethyl)-cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Tranexamic acid competitively and reversibly inhibits the activation of plasminogen via binding at several distinct sites, including four or five low-affinity sites and one high-affinity site, the latter of which is involved in its binding to fibrin. The binding of plasminogen to fibrin induces fibrinolysis - by occupying the necessary binding sites tranexamic acid prevents this dissolution of fibrin, thereby stabilizing the clot and preventing hemorrhage. | |

| Record name | Tranexamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00302 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

701-54-2, 1197-17-7, 1197-18-8 | |

| Record name | 4-(Aminomethyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarboxylic acid, 4-(aminomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Tranexamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tranexamic acid [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tranexamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00302 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tranexamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tranexamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tranexamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Aminomethyl)-cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tranexamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Aminomethyl)-cyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRANEXAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T84R30KC1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRANEXAMIC ACID, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37YD696II6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

>300 °C | |

| Record name | Tranexamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00302 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.